AZD5423
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(1R,2S)-1-[1-(4-fluorophenyl)indazol-5-yl]oxy-1-(3-methoxyphenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F4N3O3/c1-15(31-24(33)25(27,28)29)23(16-4-3-5-20(12-16)34-2)35-21-10-11-22-17(13-21)14-30-32(22)19-8-6-18(26)7-9-19/h3-15,23H,1-2H3,(H,31,33)/t15-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNQMDSJHADDFT-WNSKOXEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)OC)OC2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=CC=C1)OC)OC2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F4N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145823 | |
| Record name | AZD-5423 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034148-04-3 | |
| Record name | 2,2,2-Trifluoro-N-[(1S,2R)-2-[[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy]-2-(3-methoxyphenyl)-1-methylethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1034148-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AZD-5423 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034148043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-5423 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12280 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD-5423 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoro-N-[(1S,2R)-2-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-2-(3-methoxyphenyl)-1-methylethyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | AZD-5423 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/641H0Q518W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action of Azd5423
Glucocorticoid Receptor (GR) Agonism and Modulation by AZD5423
This compound acts as a highly potent and selective nonsteroidal GR agonist. wikipedia.orgwikimedia.org It modulates the GR in a distinct manner compared to conventional glucocorticosteroids (GCSs). wikipedia.orgwikimedia.orgmims.com This novel modulation is designed to confer beneficial anti-inflammatory effects while reducing the potential for adverse systemic effects typically associated with GR activation. wikipedia.orgwikimedia.org
Selective Modulation Profile of GR
This compound is characterized as a selective glucocorticoid receptor modulator (SGRM). wikipedia.orgmims.commims.comguidetopharmacology.orgmims.comnih.gov Its affinity for the human GR is notably high, with an inhibitory concentration 50% (IC50) measured at 0.9 nanomoles per liter (nM) in a radioligand assay. wikipedia.orgmims.commims.comidrblab.cn Furthermore, this compound exhibits significant selectivity, demonstrating over 900-fold greater affinity for the GR compared to other steroid hormone receptors. wikipedia.orgmims.commims.comidrblab.cn This high degree of selectivity is a key characteristic of its modulation profile. wikipedia.org
Table 1: this compound Glucocorticoid Receptor Binding and Selectivity
| Characteristic | Value | Reference |
| Human GR Binding Affinity (IC50) | 0.9 nM | wikipedia.orgmims.commims.comidrblab.cn |
| Selectivity vs. Other Steroid Hormone Receptors | >900-fold | wikipedia.orgmims.commims.comidrblab.cn |
Impact on Glucocorticoid Receptor Transrepression and Transactivation
This compound is designed to achieve an improved therapeutic window by preferentially promoting the suppression of pro-inflammatory proteins, a mechanism often associated with transrepression, while minimizing effects linked to adverse systemic outcomes. wikipedia.orgwikimedia.orgiiab.me In cellular models, this compound has demonstrated efficacy comparable to conventional GCSs such as dexamethasone (B1670325) (DEX) and budesonide (B1683875) (BUD) in repressing the release of interleukin-1 beta (IL-1β)-induced pro-inflammatory mediators, including granulocyte-macrophage colony-stimulating factor (GM-CSF), interleukin-6 (IL-6), and interleukin-8 (IL-8). iiab.me Concurrently, this compound has been shown to induce the expression of specific genes, notably TSC22 domain family member 3 (TSC22D3, also known as glucocorticoid-induced leucine (B10760876) zipper), dual-specificity phosphatase-1 (DUSP1, also known as mitogen-activated protein kinase phosphatase 1 [MKP1]), and regulator of G-protein signaling 2 (RGS2). iiab.me This dual impact on gene expression, involving both repression of inflammatory genes and induction of specific GR-regulated genes, is indicative of its selective GR modulation. iiab.me
A significant aspect of this compound's mechanism involves its preferential interaction with specific cofactors of the glucocorticoid receptor. wikipedia.orgwikimedia.orgmims.com These cofactors include nuclear receptor-interacting protein 1 (NRIP1, also known as SMRT/NCoR1), nuclear receptor coactivator 1 (NCOA1, also known as SRC-1), and peroxisome proliferator-activated receptor gamma, coactivator 1 alpha (PPARGC1A, also known as PGC-1α). wikipedia.orgwikimedia.orgmims.com NCOA1, for instance, functions as a transcriptional coactivator for various steroid and nuclear hormone receptors, including GR, and plays a role in forming multisubunit coactivator complexes that influence chromatin remodeling. guidetopharmacology.orguni.luidrblab.net The distinct profile of coactivator recruitment induced by this compound, compared to conventional GCSs, is believed to contribute to its unique pharmacological effects. wikipedia.orgwikimedia.orgmims.com
The differential coactivator profile generated by this compound is directly implicated in leading to altered gene expression profiles and a modified in vivo activity. wikipedia.orgwikimedia.orgmims.com Pre-clinical studies have demonstrated beneficial anti-inflammatory effects of this compound. mims.com In a rat model of pulmonary inflammation, dry-powder inhalation of this compound resulted in a dose-dependent inhibition of lung inflammation. wikipedia.orgwikimedia.org Furthermore, comparative studies in a rat model indicated that this compound demonstrated an improved therapeutic ratio, approximately fivefold, for systemic effects (assessed by thymic involution) relative to its potency in inhibiting lung edema, when compared to the reference inhaled corticosteroid, budesonide. wikipedia.orgwikimedia.org This suggests a more favorable balance between therapeutic efficacy and systemic impact. wikipedia.orgwikimedia.org
Receptor Interacting Protein Kinase 3 (RIPK3) Inhibition by this compound
Mechanism of RIPK3 Kinase Activity Inhibition
This compound directly targets and inhibits the kinase activity of RIPK3. Cellular thermal shift assays and experiments conducted in RIPK3 knockout cells have indicated that this compound directly interacts with RIPK3 to achieve this inhibition. researchgate.netselleckchem.comnih.gov
Molecular docking analyses have revealed that this compound binds specifically to the kinase domain of RIPK3. This interaction is crucial for its inhibitory effect on the enzyme. researchgate.netselleckchem.comnih.gov
Mechanistic studies, including molecular docking, suggest that this compound forms hydrogen bonds with several key amino acid residues within the kinase domain of RIPK3. These residues include Lys50, Arg313, Lys29, and Arg37. The formation of these specific hydrogen bonds is integral to the stable and effective binding of this compound to RIPK3. researchgate.netselleckchem.comnih.gov
Site-directed mutagenesis studies have further corroborated the importance of specific amino acid residues in the interaction between RIPK3 and this compound. These studies have shown that this compound reduces injury response by interacting with key RIPK3 amino acid residues, particularly Lys50 and Arg313. researchgate.netselleckchem.comnih.govresearchgate.netlarvol.com
Inhibition of MLKL Phosphorylation
A critical downstream event in the necroptosis pathway is the phosphorylation of mixed lineage kinase domain-like protein (MLKL) by activated RIPK3. This compound strongly inhibits the phosphorylation of MLKL. This inhibition has been observed under various necroptotic stimuli, including cisplatin, hypoxia/reoxygenation (H/R), and TNF-α. By preventing MLKL phosphorylation, this compound effectively blocks the execution phase of necroptosis. researchgate.netselleckchem.comnih.govresearchgate.net
Comparative Analysis with Other RIPK3 Inhibitors (e.g., GSK872)
This compound has been compared to other known RIPK3 inhibitors, such as GSK872. Research indicates that this compound demonstrates strong inhibition of RIPK3 activation and MLKL phosphorylation, comparable to or exceeding that of GSK872. researchgate.netselleckchem.comnih.govresearchgate.net
GSK872 is a well-characterized and potent RIPK3 inhibitor with an IC50 of 1.3 nM, exhibiting high selectivity (over 1000-fold) for RIPK3 compared to a panel of 300 other kinases, including RIPK1. tocris.com While both compounds are effective RIPK3 inhibitors, studies suggest that this compound may exhibit higher efficacy in inhibiting necroptosis and RIPK3 kinase activity in certain contexts. frontiersin.org
The following table summarizes key comparative data for this compound and GSK872:
| Compound | Target | IC50 (RIPK3 Kinase Activity) | Selectivity | Effect on MLKL Phosphorylation | Additional Notes |
| This compound | RIPK3 | Potent inhibition | Direct target researchgate.netselleckchem.comnih.gov | Strong inhibition researchgate.netselleckchem.comnih.govresearchgate.net | Higher efficacy in some contexts frontiersin.org |
| GSK872 | RIPK3 | 1.3 nM tocris.com | >1000-fold over RIPK1 tocris.com | Inhibition researchgate.netselleckchem.comnih.govresearchgate.net | Can induce apoptosis at higher concentrations (3-10 µM) tocris.com |
Preclinical Research on Azd5423
Pharmacokinetic Profiles in Preclinical Studies
Oral Bioavailability
The oral bioavailability of AZD5423 has been characterized as low atsjournals.org. Studies investigating the pharmacokinetics of this compound, including oral administration, have reported specific values. For instance, the oral bioavailability of a 1200 µg dose of this compound was found to be between 2.3% and 3.4% dovepress.com. Another study noted an oral bioavailability ranging from 1.3% to 2.1% when 420–450 µg of this compound was administered via nebulizer dovepress.com. The primary route contributing to systemic availability of this compound is absorption from the lung, underscoring its low oral absorption atsjournals.orghra.nhs.uk.
The oral bioavailability data for this compound is summarized in the table below:
| Administration Route | Dose (µg) | Oral Bioavailability (%) | Source |
| Oral | 1200 | 2.3–3.4 | dovepress.com |
| Nebulized | 420–450 | 1.3–2.1 | dovepress.com |
Preclinical Safety and Tolerability Assessments
Preclinical evaluations are crucial for assessing the potential toxicity of new drug entities mdpi.com. This compound has consistently shown a favorable safety and tolerability profile in preclinical and early clinical assessments. In initial first-in-man studies, involving single and repeat dose-escalating regimens in healthy male volunteers, inhaled, nebulized this compound was found to be safe and well tolerated, even at the highest doses tested over a period of up to two weeks of once-daily treatment researchgate.net.
Further studies, including those in subjects with mild allergic asthma, indicated that both tested doses of this compound were well tolerated atsjournals.org. Across various studies, this compound was generally well tolerated, with no serious adverse events (SAEs) or other clinically relevant alterations reported dovepress.com. In a Phase II study involving patients with chronic obstructive pulmonary disease (COPD), this compound, along with a reference glucocorticoid receptor modulator, was well tolerated researchgate.netnih.gov.
Clinical Research and Translational Findings of Azd5423
Clinical Trial Design and Patient Populations
Clinical trials involving AZD5423 have employed various designs to assess its safety, tolerability, pharmacokinetics, and efficacy. These designs include single and multiple ascending dose studies, as well as randomized, double-blind, placebo-controlled, parallel-group, and crossover studies. patsnap.commedpath.comastrazenecaclinicaltrials.comastrazenecaclinicaltrials.comhra.nhs.uk
Phase I Studies: Single and Multiple Ascending Dose Designs
Phase I studies of this compound primarily focused on evaluating its safety, tolerability, and pharmacokinetics in healthy subjects. astrazenecaclinicaltrials.comhra.nhs.ukhra.nhs.uk
Single Ascending Dose (SAD) Studies: One Phase I, single-center, double-blind, randomized, placebo-controlled, parallel-group study assessed inhaled this compound after single ascending doses in healthy male subjects. This study aimed to determine safety, tolerability, pharmacokinetics, and pharmacodynamics, including the effect on cortisol levels. Up to 72 healthy, non-smoking men aged 18 to 45 were enrolled. astrazenecaclinicaltrials.comhra.nhs.uk
Multiple Ascending Dose (MAD) Studies: Another Phase I, single-center, double-blind, randomized, placebo-controlled, parallel-group study investigated inhaled this compound after multiple ascending doses administered for 14 days in healthy male and female subjects. This was the second study where this compound was given to humans, enrolling up to 45 healthy, non-smoking men and women aged 18 to 45. The primary purpose was to determine safety and tolerability following multiple dosing over 14 days, along with measuring blood levels of this compound and its effect on cortisol. hra.nhs.ukastrazenecaclinicaltrials.com An open-label, partly randomized Phase I study in healthy subjects also evaluated the pulmonary bioavailability of this compound. researchgate.net
Phase II Studies: Efficacy and Tolerability in Target Patient Groups
Phase II studies aimed to assess the efficacy and tolerability of this compound in specific patient populations, particularly those with respiratory diseases like COPD and asthma. nih.govwikipedia.orgmedpath.comastrazenecaclinicaltrials.com
One Phase II, double-blind, placebo-controlled, randomized, parallel-group, multi-center study evaluated the efficacy and safety of two staggered dose levels of inhaled once-daily this compound or twice-daily budesonide (B1683875) for 12 weeks in 353 symptomatic COPD patients on background therapy of formoterol. nih.govastrazenecaclinicaltrials.com The study found that neither this compound nor the reference control showed clinically meaningful effects on lung function or markers of inflammation in the studied COPD patient population, despite showing expected systemic effects. nih.gov
Another Phase II study investigated the efficacy of this compound in patients with mild asthma challenged with an inhaled allergen. medpath.comastrazenecaclinicaltrials.com This study, a double-blind, four-period, crossover design, randomized 20 subjects with mild allergic asthma to receive 7 days of treatment with nebulized this compound (75 or 300 µg) once daily, budesonide 200 µg twice daily, or placebo. researchgate.net
Randomized, Double-blind, Placebo-controlled, Parallel-group, and Crossover Designs
These designs are crucial for minimizing bias and ensuring the reliability of clinical trial results.
Randomized, Double-blind, Placebo-controlled: Many of the studies for this compound, including Phase I and Phase II trials, utilized a randomized, double-blind, placebo-controlled design. astrazenecaclinicaltrials.comastrazenecaclinicaltrials.comhra.nhs.ukhra.nhs.uk In such designs, participants are randomly assigned to different treatment groups, and neither the participants nor the researchers know who is receiving the investigational drug, placebo, or active comparator. This helps to reduce bias in the assessment of treatment effects.
Parallel-group Designs: In a parallel-group study, participants are randomly assigned to a specific treatment arm (e.g., investigational drug, placebo, or standard of care) and remain in that arm throughout the study. lilly.com This design was used in Phase I SAD and MAD studies for this compound, as well as in the Phase II COPD study. astrazenecaclinicaltrials.comastrazenecaclinicaltrials.comhra.nhs.ukhra.nhs.uk
Crossover Designs: Crossover studies involve participants receiving multiple treatments sequentially, with a washout period between treatments to prevent carryover effects. lilly.com A Phase I study evaluating this compound's absolute pulmonary bioavailability utilized a crossover design. patsnap.com Additionally, the Phase II study in mild asthmatics used a four-period crossover design. researchgate.net This design allows each patient to serve as their own control, potentially reducing the number of patients required. lilly.com
Inclusion and Exclusion Criteria for Clinical Cohorts
Clinical trials establish specific criteria to define the characteristics of eligible participants, ensuring the safety of participants and the validity of study results. australianclinicaltrials.gov.au
Phase I Healthy Volunteer Studies:
Inclusion Criteria: Typically included healthy male subjects (and later female subjects) aged 18 to 45 years, with a Body Mass Index (BMI) between 18 and 30 kg/m ² and weighing between 50 kg and 100 kg. Provision of signed informed consent was mandatory. astrazenecaclinicaltrials.comhra.nhs.ukastrazenecaclinicaltrials.com
Exclusion Criteria: Generally excluded individuals with any clinically significant disease or disorder, clinically significant abnormalities at screening, or use of any prescribed or non-prescribed medication. astrazenecaclinicaltrials.com
Phase II COPD Study:
Inclusion Criteria: Men or women aged ≥ 40 years with a clinical diagnosis of COPD for more than 1 year according to GOLD guidelines. Patients were required to be current or ex-smokers with a history of at least 10 pack-years. They also needed to be on current maintenance therapy with LABA and/or LAMA, ICS/LABA, or ICS plus LAMA combination. astrazenecaclinicaltrials.com
Exclusion Criteria: Specific exclusion criteria would have been detailed in the study protocol, often including conditions that could interfere with the study drug's assessment or pose risks to the patient. astrazenecaclinicaltrials.commedpath.com
Phase II Mild Asthma Study:
Inclusion Criteria: Subjects aged 18-60 years with mild allergic asthma, a pre-bronchodilatory FEV1 ≥70% of predicted normal, a history of episodic wheeze, and a positive skin prick test to common aeroallergens. They also needed to demonstrate a positive allergen-induced early (≥ 20% fall in FEV1) and late (≥ 15% fall in FEV1) airway bronchoconstriction. astrazenecaclinicaltrials.com
Assessment of Allergen Challenge Models in Asthma
The allergen challenge model is a critical tool for evaluating the efficacy of new compounds in asthma. researchgate.netatsjournals.org This model induces characteristic features of asthma, including bronchoconstriction, airway hyperresponsiveness (AHR), and airway inflammation, providing a controlled environment to assess drug effects. researchgate.netatsjournals.orgatsjournals.org
In a Phase II study, this compound was investigated using an inhaled allergen challenge model in subjects with mild allergic asthma. researchgate.netatsjournals.orgatsjournals.org Measurements included Forced Expiratory Volume in 1 second (FEV1) to assess early and late asthmatic responses, sputum inflammatory cells (e.g., eosinophils), and methacholine (B1211447) airway responsiveness. researchgate.netatsjournals.orgatsjournals.org
Efficacy of this compound in Respiratory Diseases
This compound, as a selective glucocorticoid receptor modulator (SGRM), has demonstrated efficacy in certain respiratory conditions, particularly in asthma. nih.govmedchemexpress.com
Efficacy in Asthma: In subjects with mild allergic asthma, 7-day treatment with inhaled this compound effectively reduced allergen-induced responses. researchgate.netatsjournals.org
Late Asthmatic Response (LAR): this compound significantly attenuated the fall in FEV1 during the late asthmatic response. Both 75 µg and 300 µg doses of this compound led to an 8.7% fall in FEV1 compared to a 14% fall with placebo (P < 0.05). Budesonide, an active control, showed a 12.5% fall, which was not significantly different from placebo. researchgate.netatsjournals.orgatsjournals.org
Early Asthmatic Response (EAR): No significant effect was observed on the fall in FEV1 during the early asthmatic response. researchgate.netatsjournals.orgatsjournals.org
Sputum Eosinophilia: this compound significantly attenuated allergen-induced sputum eosinophilia. At 7 hours post-challenge, the 300 µg and 75 µg doses reduced eosinophilia by 63% and 61% respectively, and at 24 hours, by 46% and 34% respectively, compared to placebo (all P < 0.05). Budesonide did not reduce sputum eosinophilia compared to placebo. researchgate.netatsjournals.orgatsjournals.org
Airway Hyperresponsiveness (AHR): The 300 µg dose of this compound significantly attenuated allergen-induced airway hyperresponsiveness at 24 hours after allergen challenge versus placebo (P < 0.05). researchgate.netatsjournals.orgatsjournals.org Compared with placebo, this compound 75 µg significantly inhibited the allergen-induced fall in PC20 (P = 0.012). atsjournals.org
Efficacy in Chronic Obstructive Pulmonary Disease (COPD): In a Phase II study involving 353 symptomatic COPD patients, this compound was tested for 12 weeks. Neither this compound, at doses previously shown to be efficacious in allergen-induced asthma, nor a reference glucocorticoid receptor agonist control showed any clinically meaningful effect on lung function (e.g., pre-bronchodilator FEV1) or markers of inflammation in this patient population. nih.gov This suggests that the selected COPD patient population may not respond to this compound treatment in terms of lung function. nih.gov
Table 1: Summary of Key Efficacy Findings of this compound in Asthma
| Outcome Measure | This compound (75 µg) vs. Placebo (P-value) | This compound (300 µg) vs. Placebo (P-value) | Budesonide (200 µg BID) vs. Placebo (P-value) |
| Fall in FEV1 (Late Asthmatic Response) | Attenuated (P < 0.05) | Attenuated (P < 0.05) | No effect (P > 0.05) |
| Fall in FEV1 (Early Asthmatic Response) | No effect | No effect | No effect |
| Sputum Eosinophilia (7 hours) | Attenuated (61%) (P < 0.05) | Attenuated (63%) (P < 0.05) | No effect |
| Sputum Eosinophilia (24 hours) | Attenuated (34%) (P < 0.05) | Attenuated (46%) (P < 0.05) | No effect |
| Airway Hyperresponsiveness (24 hours) | Significant inhibition of fall in PC20 (P = 0.012) | Attenuated (P < 0.05) | Not specified |
Note: Data extracted from sources researchgate.netatsjournals.orgatsjournals.org. Percentages represent attenuation of eosinophilia compared to placebo.
Asthma
Clinical studies have explored the efficacy of this compound in subjects with mild allergic asthma, particularly in the context of allergen-induced responses,,,,,,,,. A notable Phase I/II randomized, double-blind, four-period, crossover design study (NCT01225549) involved twenty subjects with mild allergic asthma who received seven days of treatment with nebulized this compound (75 µg or 300 µg once daily), budesonide (200 µg twice daily), or placebo,,,,,,. Allergen challenge was performed on Day 6 of the treatment period,,,.
This compound demonstrated a significant inhibitory effect on allergen-induced late asthmatic responses (LARs),,,,,,,. Both 75 µg and 300 µg doses of this compound significantly attenuated the fall in forced expiratory volume in one second (FEV1) during the LAR compared to placebo,,,,,,,. Specifically, both doses of this compound resulted in an 8.7% fall in FEV1, whereas placebo led to a 14% fall (P < 0.05),,,,,,,. In contrast, budesonide showed no significant effect on the fall in FEV1 during the LAR compared to placebo (12.5% fall versus 14% fall, P > 0.05),,,,,,,.
Table 1: Effect of this compound on Allergen-Induced Late Asthmatic Response (Fall in FEV1)
| Treatment Group | Fall in FEV1 (%) | P-value vs. Placebo |
| This compound (75 µg) | 8.7 | < 0.05 |
| This compound (300 µg) | 8.7 | < 0.05 |
| Placebo | 14.0 | - |
| Budesonide | 12.5 | > 0.05 |
Treatment with this compound significantly attenuated allergen-induced sputum eosinophilia,,,,,,,. The 300 µg and 75 µg doses of this compound reduced sputum eosinophilia by 63% and 61% at 7 hours post-allergen challenge, respectively, and by 46% and 34% at 24 hours post-allergen challenge, respectively, all compared to placebo (P < 0.05),,,,,,,. Budesonide did not reduce allergen-induced sputum eosinophilia compared to placebo,,,,,,.
Table 2: Attenuation of Allergen-Induced Sputum Eosinophilia by this compound
| Treatment Group | Attenuation at 7 hours (%) | Attenuation at 24 hours (%) | P-value vs. Placebo |
| This compound (75 µg) | 61 | 34 | < 0.05 |
| This compound (300 µg) | 63 | 46 | < 0.05 |
| Budesonide | No reduction | No reduction | Not significant |
This compound at a dose of 300 µg significantly attenuated allergen-induced airway hyperresponsiveness (AHR) to methacholine at 24 hours after allergen challenge compared to placebo (P < 0.05),,,,,,,. The 75 µg dose of this compound also significantly inhibited the allergen-induced fall in PC20 (provocative concentration of methacholine causing a 20% fall in FEV1) (P = 0.012).
Table 3: Effect of this compound on Allergen-Induced Airway Hyperresponsiveness to Methacholine
| Treatment Group | Effect on AHR at 24 hours post-challenge | P-value vs. Placebo |
| This compound (300 µg) | Significantly attenuated AHR | < 0.05 |
| This compound (75 µg) | Significantly inhibited fall in PC20 | 0.012 |
In the same clinical study, this compound showed no effect on the fall in FEV1 during the early asthmatic response (EAR),,,,,,,.
Chronic Obstructive Pulmonary Disease (COPD)
This compound has also been investigated in clinical trials for the treatment of COPD wikipedia.org, mims.com, guidetopharmacology.org, wikipedia.org.
A Phase II, double-blind, randomized, and parallel-group study (NCT01555099) evaluated the effects of two doses of inhaled this compound over 12 weeks in 353 symptomatic patients with COPD,. The average pre-bronchodilator FEV1 at screening for these patients was 50-52% of predicted normal. The primary variable assessed was pre-bronchodilator FEV1, with other lung function parameters also being secondary variables. The study found that neither this compound, at doses effective in allergen-induced asthma, nor a reference glucocorticoid receptor agonist control, had any clinically meaningful effect on lung function or markers of inflammation in the studied COPD patient population.
Table 4: Effect of this compound on Lung Function (FEV1) in COPD Patients
| Treatment Group | Effect on Pre-bronchodilator FEV1 |
| This compound | No clinically meaningful effect |
| Reference Control | No clinically meaningful effect |
| Placebo | - |
Observed Efficacy in COPD Patient Subpopulations
The Phase II study in COPD patients did not observe clinically meaningful efficacy of this compound in the patient population studied, either in terms of lung function or markers of inflammation. guidetopharmacology.orgmims.com This suggests that the selected population of COPD patients in this trial did not respond to this compound treatment in these specific aspects. guidetopharmacology.orgmims.com However, it was noted that a favorable lung function response of this compound might be achievable in a different experimental setting or within a distinct subpopulation of COPD patients. mims.com
Translational Significance and Clinical Readouts
This compound functions as an inhaled, potent, selective, and non-steroidal glucocorticoid receptor (GR) modulator. mims.comwikipedia.org Its high affinity for the glucocorticoid receptor is evidenced by an IC50 of 0.9 nM in a radioligand human glucocorticoid receptor assay, demonstrating over 900-fold selectivity towards other steroid hormone receptors. mims.comwikipedia.org
Correlation Between Preclinical and Clinical Outcomes
Preclinical models of inflammation have shown that this compound possesses anti-inflammatory effects. guidetopharmacology.orgmims.com In clinical studies, this compound demonstrated an ability to reduce allergen-induced responses in patients with mild allergic asthma, including significantly attenuating allergen-induced airway hyperresponsiveness and the fall in FEV1 during the late asthmatic response. guidetopharmacology.orgmims.comwikipedia.org This indicates a positive correlation between preclinical anti-inflammatory findings and clinical outcomes in mild allergic asthma. However, in the context of COPD, the Phase II clinical trial results indicated that this compound did not yield clinically meaningful effects on lung function or markers of inflammation in the studied COPD patient population, contrasting with its observed effects in asthma. guidetopharmacology.orgmims.com
Biomarker Development and Validation in Clinical Studies
In clinical studies, the pharmacodynamic effects of this compound were assessed through various biomarkers. While significant dose-related effects were observed on 24-hour plasma and urine cortisol levels, there were no or only marginal effects on other biomarkers tested. nih.gov These other biomarkers included osteocalcin, TRAP5b, dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S), and 4β-OH-cholesterol. nih.gov This suggests that while this compound consistently impacted the hypothalamic-pituitary-adrenal (HPA) axis, its influence on other systemic markers was limited in the studied populations. nih.gov
Table 1: Key Biomarkers Assessed in this compound Clinical Studies and Observed Effects
| Biomarker Category | Specific Biomarkers Assessed | Observed Effect with this compound | Relevant Clinical Study Population |
| Hormonal | 24-hour plasma cortisol | Dose-related suppression | Healthy volunteers, COPD patients guidetopharmacology.orgmims.comnih.gov |
| 24-hour urine cortisol | Dose-related suppression | Healthy volunteers nih.gov | |
| Plasma cortisol pre and post ACTH stimulation | Assessed (effects not detailed as primary outcome) | Healthy Japanese male subjects | |
| Bone Metabolism | Osteocalcin | No or marginal effect | Healthy volunteers nih.gov |
| TRAP5b | No or marginal effect | Healthy volunteers nih.gov | |
| Adrenal/Steroid Metabolism | DHEA-S | No or marginal effect | Healthy volunteers nih.gov |
| 4β-OH-cholesterol | No or marginal effect | Healthy volunteers nih.gov | |
| Inflammation | Markers of inflammation | No clinically meaningful effect | COPD patients guidetopharmacology.orgmims.com |
Pharmacodynamic Responses in Human Subjects
Pharmacodynamic studies in human subjects have provided insights into how this compound interacts with physiological systems. Inhaled, nebulized this compound demonstrated dose-proportional pharmacokinetics and dose-related pharmacodynamic effects. nih.gov
A consistent and notable pharmacodynamic response of this compound in human subjects was its impact on systemic cortisol levels. Both single and repeat dose-escalating studies in healthy male individuals, including a cohort of Japanese individuals, showed dose-related effects on 24-hour plasma and urine cortisol. nih.gov In the Phase II COPD study, this compound, along with a reference glucocorticoid receptor agonist control, suppressed 24-hour cortisol levels. guidetopharmacology.orgmims.com While the suppression of cortisol indicates systemic activity, the hypothalamus-pituitary-adrenal (HPA) axis effects appeared to be marginally greater in the Japanese-dominant study population compared to the Caucasian-dominant study population. guidetopharmacology.orgnih.gov
Table 2: Summary of this compound Pharmacodynamic Effects on Cortisol
| Study Type | Population | Key Finding on Cortisol | Reference |
| Single and Multiple Ascending Dose Study | Healthy male individuals (including Japanese cohort) | Dose-related effects on 24-hour plasma and urine cortisol. | nih.gov |
| Phase II Study | Symptomatic COPD patients | Suppression of 24-hour plasma cortisol. | guidetopharmacology.orgmims.com |
| General Observation | Japanese vs. Caucasian populations | HPA axis effects marginally greater in Japanese. | guidetopharmacology.orgnih.gov |
Assessment of Hypothalamic-Pituitary-Adrenal (HPA) Axis Function
This compound, a nonsteroidal selective glucocorticoid receptor modulator (SGRM), has been investigated in clinical trials for its impact on the hypothalamic-pituitary-adrenal (HPA) axis, a critical neuroendocrine system regulating the body's response to stress and maintaining homeostasis wikipedia.orgnih.govoup.comnih.gov. Glucocorticoids, such as cortisol in humans, are effector hormones of the HPA axis, and their levels are tightly regulated by negative feedback loops oup.comnih.govnih.gov. Conventional inhaled glucocorticoids can suppress HPA axis function, leading to potential systemic side effects mdpi.comnih.gov. Therefore, assessing the HPA axis function is crucial for novel glucocorticoid receptor modulators like this compound.
Clinical studies have evaluated the effect of this compound on HPA axis function, primarily by measuring 24-hour plasma cortisol levels. In initial first-in-man, single and repeat dose-escalating studies in healthy male volunteers, including a cohort of Japanese individuals, plasma exposure to this compound demonstrated dose-proportional pharmacokinetics and dose-related effects on 24-hour plasma and urine cortisol nih.gov. Although HPA axis effects appeared marginally greater in the Japanese population compared to the Caucasian-dominant study population, no clinically relevant differences in safety or pharmacokinetics were observed between the two groups nih.gov.
A Phase II clinical study (D2340C00011) specifically aimed to evaluate the effect of this compound on the HPA axis. The primary and secondary endpoints included assessing the relative change from baseline in 24-hour plasma cortisol at Week 4 and Week 12 pharmacm.com.
Detailed Research Findings:
The study compared the HPA axis suppression induced by this compound with that of budesonide, a conventional inhaled corticosteroid, and placebo. At Week 12, the suppression of cortisol was observed to be less pronounced with this compound 800 µg once daily (delivered dose) when compared to budesonide 320 µg twice daily (delivered dose). Conversely, this compound 800 µg once daily demonstrated a higher degree of cortisol suppression compared to placebo pharmacm.com.
The findings related to the relative change from baseline in 24-hour plasma cortisol at Week 12 are summarized in the table below:
| Comparison Group | Geometric Mean Ratio (GMR) | 95% Confidence Interval (CI) | p-value |
| This compound 800 µg once daily vs. Budesonide 320 µg bid | 1.14 | 0.97 to 1.33 | 0.110 |
| This compound 800 µg once daily vs. Placebo | 0.84 | 0.72 to 0.98 | 0.031 |
Note: GMR > 1 indicates less suppression, GMR < 1 indicates more suppression.
Beyond cortisol, studies also assessed the effects of this compound on other biomarkers related to systemic glucocorticoid activity. Results indicated no or only marginal effects on osteocalcin, TRAP5b, DHEA-S, and 4β-OH-cholesterol, suggesting a more favorable systemic safety profile compared to conventional inhaled steroids nih.gov. These findings collectively suggest that this compound may offer an improved benefit-risk ratio concerning HPA axis effects relative to traditional inhaled glucocorticoids nih.govresearchgate.net.
Future Directions and Research Gaps for Azd5423
Exploring Broader Therapeutic Applications for AZD5423
While initially developed for asthma and Chronic Obstructive Pulmonary Disease (COPD), the mechanistic properties of this compound as both a selective glucocorticoid receptor modulator (SGRM) and a potent inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3) open avenues for its use in a wider range of conditions.
Recent research has identified this compound as a promising clinical candidate for the treatment of Acute Kidney Injury (AKI), a condition characterized by a sudden decline in renal function, inflammation, and cell death. nih.govresearchgate.net Necroptosis, a form of programmed cell death regulated by RIPK3, is a significant factor in the pathology of AKI. nih.govnih.gov
Studies have demonstrated that this compound is a potent inhibitor of RIPK3 kinase activity. nih.gov It effectively protects against cisplatin- and ischemia/reperfusion-induced AKI in mouse models by inhibiting necroptosis and inflammation. nih.govresearchgate.net Mechanistic studies, including cellular thermal shift assays and experiments in RIPK3 knockout cells, have confirmed that this compound directly targets RIPK3. nih.govresearchgate.net Molecular docking suggests that this compound forms hydrogen bonds with key amino acid residues in the kinase domain of RIPK3, specifically Lys50 and Arg313, to exert its inhibitory effect. nih.govresearchgate.net Its ability to strongly inhibit the activation of RIPK3 and the phosphorylation of its substrate, MLKL, positions this compound as a potential therapeutic for this serious condition. nih.govresearchgate.net
Given its function as an SGRM, this compound was originally investigated for immune system diseases. patsnap.com The broader ambition in immunology research is to target the underlying drivers of immune-mediated diseases to halt or reverse damage rather than merely controlling symptoms. astrazeneca.comastrazeneca.com These conditions, such as lupus, inflammatory bowel disease, and rheumatoid arthritis, are driven by an imbalance in immune mechanisms that leads to chronic inflammation and tissue destruction. astrazeneca.com
The dual action of this compound—modulating the glucocorticoid receptor and inhibiting RIPK3-mediated necroptosis—presents a compelling rationale for investigating its utility in a variety of inflammatory and autoimmune disorders where these pathways are pathologically relevant. nih.govpatsnap.comguidetopharmacology.org Further research is warranted to explore the efficacy of this compound in other conditions characterized by inflammation and regulated cell death.
Optimization of Dosing Regimens and Inhalation Devices
For its application in respiratory diseases, extensive research has focused on the delivery of this compound via inhalation. Future work must continue to optimize dosing and the devices used for administration to ensure maximal therapeutic benefit. Studies have evaluated the pharmacokinetics of this compound when delivered by various devices, revealing significant differences in bioavailability. hra.nhs.uknih.gov
A population pharmacokinetic modeling approach was used to compare its absorption from four different inhalation devices. nih.gov The analysis showed that pulmonary bioavailability was not uniform across the devices, indicating that the choice of inhaler is a critical factor in drug delivery and systemic exposure. nih.govnih.gov
| Inhalation Device | Estimated Pulmonary Bioavailability |
|---|---|
| I-neb® | 27% |
| Turbuhaler® | 30% |
| Spira® | 35-49% |
| New Dry Powder Inhaler (DPI) | 46% |
Understanding the pharmacodynamics, including the onset and offset of action, is crucial for establishing optimal dosing schedules. Pharmacokinetic studies have shown that the lung absorption of this compound involves both a faster, formulation-dependent process and a slower, formulation-independent process with a half-life of 0.59-0.78 hours. nih.gov This indicates a relatively short retention time in the lung. nih.gov
Phase I single and multiple ascending dose studies in healthy volunteers have been conducted to assess the relationship between dose and systemic effects, such as the suppression of plasma and urine cortisol. hra.nhs.uknih.gov These studies are foundational for determining the minimum dose required to achieve a therapeutic effect while minimizing potential systemic side effects. hra.nhs.uk However, a Phase II study in COPD patients found no clinically meaningful effect on lung function at the tested doses, suggesting that further research is needed to identify the optimal therapeutic window and patient population. nih.govresearchgate.net
Investigation into Long-Term Effects and Sustained Efficacy
The long-term effects and the ability of this compound to provide sustained efficacy are critical research gaps. Clinical studies to date have been of relatively short duration, such as multiple ascending dose studies lasting for 14 days and a Phase II trial in COPD patients lasting 12 weeks. hra.nhs.uknih.gov
While these trials provide essential short-term data, they are insufficient to fully characterize the long-term therapeutic profile of this compound. The 12-week COPD study did not demonstrate a significant lung function response, although the compound was well tolerated. nih.gov The study authors noted that a favorable response might be achievable in a different experimental setting or within a different patient cohort. nih.govresearchgate.net Therefore, longer-term studies are necessary to establish sustained efficacy and to monitor for any potential cumulative effects.
Further Elucidation of GR Modulation and RIPK3 Inhibition Synergies
A significant area for future investigation is the interplay between this compound's two known mechanisms of action: selective glucocorticoid receptor (GR) modulation and RIPK3 inhibition. nih.govnih.gov As an SGRM, this compound is designed to provide anti-inflammatory effects similar to traditional corticosteroids but with a potentially improved side-effect profile. nih.govresearchgate.net Separately, its recently discovered role as a potent RIPK3 inhibitor allows it to directly block necroptosis, a key pathway in inflammation and cell death. nih.govresearchgate.netguidetopharmacology.org
The potential for synergy between these two pathways is a compelling area of research. Targeting inflammation through both GR-mediated gene transcription and direct inhibition of a key cell death pathway could offer a more comprehensive therapeutic effect than targeting either pathway alone. The research in AKI provides a strong model for this dual action, where both inflammation and necroptosis are key pathological features. nih.govresearchgate.net Future studies should aim to dissect the molecular consequences of this dual inhibition and determine whether these actions are synergistic, additive, or independent in various disease models. Understanding this synergy is crucial for identifying the patient populations and diseases where this compound could be most effective.
Comparative Studies with Emerging GR Modulators and Necroptosis Inhibitors
This compound is a unique compound, functioning both as a selective glucocorticoid receptor modulator (SGRM) and as a potent inhibitor of necroptosis, a form of programmed cell death. Current time information in ಮೈಸೂರ್ ಡಿವಿಶನ್, IN. This dual-action profile necessitates comparative analysis against emerging compounds in both of these distinct therapeutic classes.
As an SGRM, this compound is part of a class of non-steroidal anti-inflammatory drugs designed to offer the therapeutic benefits of traditional glucocorticoids while minimizing side effects. researchgate.net It was developed by AstraZeneca alongside other potent, non-steroidal indazole ether-based SGRMs like AZD7594 (for asthma) and AZD9567 (for rheumatoid arthritis). researchgate.net While direct comparative studies between these specific AstraZeneca compounds are not extensively detailed in public literature, the development of AZD9567 offers a valuable benchmark. AZD9567 was designed as an oral alternative to corticosteroids and has demonstrated a similar anti-inflammatory efficacy to prednisolone (B192156) in preclinical models and clinical trials, but with a potentially improved profile concerning glucose homeostasis. astrazeneca.comastrazeneca.com Another emerging SGRM, fosdagrocorat (B1673564) (PF-04171327), has also shown efficacy comparable or superior to prednisone (B1679067) in reducing signs and symptoms of rheumatoid arthritis in Phase II studies. nih.govnih.gov These compounds represent the competitive landscape in which this compound operates as a GR modulator.
In its role as a necroptosis inhibitor, this compound has been identified as a potent inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). Current time information in ಮೈಸೂರ್ ಡಿವಿಶನ್, IN. Necroptosis is a crucial pathway in various inflammatory and degenerative diseases. researchgate.net Research has shown that this compound strongly inhibits the activation of RIPK3 and the subsequent phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), key steps in the necroptosis cascade. Current time information in ಮೈಸೂರ್ ಡಿವಿಶನ್, IN. In comparative studies, this compound demonstrated stronger inhibition of these processes in response to various stimuli than GSK872, a previously identified RIPK3 inhibitor. Current time information in ಮೈಸೂರ್ ಡಿವಿಶನ್, IN. This positions this compound as a significant compound in the field of necroptosis inhibition.
Below is a comparative table summarizing the characteristics of this compound and other relevant modulators.
| Compound | Class | Primary Target(s) | Key Comparative Finding |
|---|---|---|---|
| This compound | SGRM / Necroptosis Inhibitor | Glucocorticoid Receptor (GR), RIPK3 | Demonstrates stronger inhibition of RIPK3 activation compared to GSK872. Current time information in ಮೈಸೂರ್ ಡಿವಿಶನ್, IN. Developed for inhaled treatment of respiratory diseases. researchgate.net |
| AZD9567 | SGRM | Glucocorticoid Receptor (GR) | Oral SGRM with anti-inflammatory effects similar to prednisolone but with less impact on glucose metabolism in preclinical studies. astrazeneca.com |
| Fosdagrocorat (PF-04171327) | SGRM (DAGR) | Glucocorticoid Receptor (GR) | In a Phase IIb study, demonstrated efficacy similar to prednisone 10 mg with a safety profile comparable to prednisone 5 mg in RA patients. nih.gov |
| GSK872 | Necroptosis Inhibitor | RIPK3 | A known RIPK3 inhibitor used as a comparator to demonstrate the higher potency of this compound. Current time information in ಮೈಸೂರ್ ಡಿವಿಶನ್, IN. |
| Prednisolone | Corticosteroid | Glucocorticoid Receptor (GR) | Traditional glucocorticoid used as a benchmark for comparing the efficacy and side effect profiles of emerging SGRMs. astrazeneca.comastrazeneca.com |
Advanced Methodologies for in vivo Target Engagement and Translational Studies
Establishing that a compound engages its intended target within a living system is crucial for drug development. nih.gov For a dual-target compound like this compound, this requires sophisticated methodologies to confirm interaction with both the glucocorticoid receptor and RIPK3.
One of the advanced, label-free methods used to confirm target engagement is the Cellular Thermal Shift Assay (CETSA). This technique relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. Studies have successfully used CETSA to provide direct evidence that this compound physically binds to and engages with its intended target, RIPK3, within cells. Current time information in ಮೈಸೂರ್ ಡಿವಿಶನ್, IN.
For glucocorticoid receptor engagement, particularly in vivo, Positron Emission Tomography (PET) imaging represents a state-of-the-art methodology. nih.govnih.gov The development of novel fluorine-18 (B77423) labeled radiotracers, such as 18F-GR02 and 18F-YJH08, allows for non-invasive, real-time visualization and quantification of GR expression and occupancy in various tissues. nih.govescholarship.org While the specific use of PET with this compound has not been detailed in available reports, this technology provides a powerful tool for future translational studies to measure how effectively the drug engages the GR in target tissues like the lungs versus other organs, which is key to understanding its therapeutic index.
Translational studies bridge the gap from preclinical research to clinical application. For this compound, a key translational study was a Phase II clinical trial investigating its efficacy in patients with Chronic Obstructive Pulmonary Disease (COPD). researchgate.netnih.gov This study employed specific biomarkers and clinical endpoints to assess the drug's activity:
Primary Variable : Pre-bronchodilator Forced Expiratory Volume in one second (FEV1) was used to measure effects on lung function. nih.gov
Secondary Variables : 24-hour plasma cortisol levels were measured as a key biomarker for systemic GR engagement. nih.gov Suppression of cortisol indicates that the drug is exerting a systemic glucocorticoid-like effect. nih.gov Plasma concentrations of this compound were also monitored to study its pharmacokinetics. nih.govnih.gov
The COPD trial revealed that while this compound showed the expected systemic effects, evidenced by cortisol suppression, it did not produce a clinically meaningful effect on lung function in the specific patient population studied. nih.gov This highlights the critical role of translational studies and biomarker analysis in determining the clinical viability of a drug candidate and guiding future research.
The table below outlines methodologies relevant to studying this compound.
| Methodology | Purpose | Application to this compound or its Class |
|---|---|---|
| Cellular Thermal Shift Assay (CETSA) | Confirms direct binding and engagement of a drug to its intracellular protein target. | Used to provide direct evidence of this compound binding to the RIPK3 protein. Current time information in ಮೈಸೂರ್ ಡಿವಿಶನ್, IN. |
| Positron Emission Tomography (PET) Imaging | Non-invasively measures target protein expression and drug occupancy in vivo. | Advanced technique using novel radioligands (e.g., 18F-GR02) to quantify GR expression and engagement in tissues, highly relevant for SGRMs. nih.govescholarship.org |
| Clinical Trials with Biomarkers | Assess clinical efficacy and link drug action to biological response in humans. | A Phase II COPD trial for this compound used FEV1 (clinical endpoint) and 24-hour plasma cortisol (systemic engagement biomarker). nih.gov |
Conclusion
Summary of Key Research Findings for AZD5423
This compound is a novel, inhaled, non-steroidal selective glucocorticoid receptor modulator (SGRM) developed for the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). nih.govwikipedia.orgnih.gov Research has demonstrated its potential in specific inflammatory models, although its efficacy has shown variability depending on the condition studied.
In a clinical trial involving patients with mild allergic asthma, a seven-day treatment with inhaled this compound was effective in reducing allergen-induced responses. researchgate.net Specifically, a 300 μg dose significantly attenuated allergen-induced airway hyperresponsiveness 24 hours after the allergen challenge when compared to a placebo. researchgate.net This finding highlighted the compound's anti-inflammatory effects in the context of allergic asthma. researchgate.net
Conversely, a Phase II clinical trial evaluating this compound in a selected population of patients with symptomatic COPD did not yield the same positive results. nih.govwikipedia.org In this 12-week, double-blind, randomized study, two different doses of this compound did not produce any clinically meaningful effects on lung function or markers of inflammation when compared against a placebo and a reference glucocorticoid receptor agonist. nih.govkisti.re.kr Despite the lack of efficacy on the primary endpoint of pre-bronchodilator FEV1, the study confirmed that this compound exerted systemic effects, as evidenced by the suppression of 24-hour cortisol levels. nih.govresearchgate.net Researchers suggest that the lack of response in this COPD trial could be specific to the patient population studied or the experimental design, indicating that a favorable response might be possible under different circumstances. nih.govresearchgate.net
Initial first-in-human, dose-escalating studies in healthy male volunteers found that inhaled, nebulized this compound was well tolerated for up to two weeks of once-daily treatment. nih.gov These studies also showed dose-related effects on plasma and urine cortisol. nih.gov
| Condition Studied | Key Efficacy Finding | Systemic Effect Noted | Trial Phase |
|---|---|---|---|
| Mild Allergic Asthma | Effectively reduced allergen-induced airway hyperresponsiveness. researchgate.net | Data not specified in this study. | Phase II (NCT01225549) researchgate.net |
| Chronic Obstructive Pulmonary Disease (COPD) | No clinically meaningful effect on lung function or inflammation markers in the population studied. nih.govresearchgate.net | Suppressed 24-hour cortisol levels. nih.govresearchgate.net | Phase II (NCT01555099) nih.govwikipedia.org |
Overall Significance of this compound in Advancing Therapeutic Strategies
The development of this compound is significant as it represents a targeted approach in the evolution of anti-inflammatory therapies. As a selective glucocorticoid receptor modulator (SGRM), it was designed to preferentially elicit the genomic mechanisms of transrepression, which is believed to be responsible for anti-inflammatory actions, over transactivation, which is associated with many of the undesirable side effects of conventional glucocorticoids. researchgate.net This quest for compounds that can dissociate beneficial effects from adverse ones is a critical goal in modern pharmacology. researchgate.net
The research into this compound and other SGRMs marks a strategic shift toward creating treatments with a potentially improved benefit-risk ratio compared to traditional inhaled corticosteroids. nih.govresearchgate.net While this compound did not demonstrate efficacy in the studied COPD population, its progression to Phase II trials underscores the viability of developing non-steroidal modulators for inhaled therapy. nih.govwikipedia.org The findings from its clinical trials provide valuable insights into the complexities of treating inflammatory respiratory diseases and emphasize that the response to even highly selective drugs can be disease- and patient-specific. The compound's journey contributes to a deeper understanding of the glucocorticoid receptor pathway and informs the design of future selective modulators.
Implications for Future Drug Development in Inflammatory Diseases
The mixed clinical trial results for this compound carry important implications for the future of drug development in inflammatory diseases. The discrepancy in efficacy between the asthma allergen challenge model and the COPD patient population highlights the critical importance of patient stratification and the selection of appropriate clinical trial settings. nih.govresearchgate.net Future development of similar targeted therapies will likely require more sophisticated biomarker strategies to identify patient subgroups most likely to respond to treatment.
The pursuit of selective modulators like this compound is part of a broader trend in medicine toward developing more precise and targeted therapies. This trend is evident across various inflammatory conditions, where research is focusing on novel pathways and targets. For instance, in the field of Inflammatory Bowel Disease (IBD), significant efforts are directed at developing agents that target specific components of the immune response, such as Janus kinase (JAK) inhibitors, sphingosine-1-phosphate (S1P) receptor modulators, and inhibitors of the IL-23 pathway. mdpi.compatsnap.comdrugdiscoverynews.com The development of monoclonal antibodies that selectively inhibit the p19 subunit of IL-23, such as risankizumab and mirikizumab, exemplifies this move toward greater specificity to disrupt inflammatory cascades. mdpi.comnih.gov
The experience with this compound reinforces the lesson that even promising preclinical and early-phase results may not always translate to broader clinical efficacy. researchgate.net This underscores the need for robust and well-designed clinical trials to validate new therapeutic concepts. The ongoing exploration of novel immunomodulators and combination therapies in various inflammatory diseases suggests that the future of treatment lies in personalized strategies and a multi-faceted approach to controlling complex inflammatory processes. mdpi.comnih.gov
Q & A
Q. What are the key pharmacokinetic (PK) parameters of AZD5423, and how are they experimentally determined?
this compound exhibits rapid absorption and prolonged elimination phases. Key parameters include permeability (measured via Caco-2 cell assays), tissue retention (using unbound fraction in lung tissue, fu,tissue), and systemic clearance (CL). Solubility is evaluated via dissolution curves in pH 7.4 phosphate buffer, validated using IPL (isolated perfused lung) models . For inhalation studies, lung deposition patterns are quantified using devices like Spira® or Turbuhaler®, with bioavailability assessed via plasma concentration-time curves from clinical trials .
Q. What experimental models are used to evaluate this compound's anti-inflammatory efficacy?
Preclinical studies utilize murine asthma models to assess inhibition of allergen-induced lung edema and cytokine release (e.g., IL-6, GM-CSF). In vitro models include human alveolar macrophages and A549 lung cells to measure suppression of pro-inflammatory mediators and induction of anti-inflammatory genes (e.g., GILZ, DUSP1) . Clinical validation involves allergen-challenge trials in mild asthmatics, focusing on late-phase FEV1 decline and sputum eosinophil reduction .
Q. How does this compound's mechanism of action differ from traditional glucocorticoids?
this compound is a non-steroidal selective glucocorticoid receptor modulator (SEGRM) that binds GR with high affinity but exhibits "dissociated" transactivation/transrepression activity. Unlike dexamethasone, it enhances GR-dependent transcription in lung cells while minimizing systemic effects (e.g., adrenal suppression) .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound's in vitro and in vivo permeability data?
Discrepancies arise due to differences in dynamic vs. equilibrium tissue distribution assumptions. Methodologically, refine PK models by incorporating in vitro parameters (e.g., Caco-2-derived Peff) and in vivo lung retention metrics (Vu,lung). Use sensitivity analyses to identify rate-limiting factors (e.g., membrane permeability vs. tissue retention) .
Q. What methodological considerations are critical for optimizing this compound's inhalation formulation?
Device-specific deposition patterns significantly impact bioavailability. Compare dry powder inhalers (DPIs) vs. nebulizers using scintigraphy to quantify alveolar vs. tracheobronchial deposition. Adjust particle size (1–5 µm) and study intersubject variability in lung clearance rates .
Q. Why did this compound show efficacy in asthma but fail in COPD trials?
In a Phase II COPD study, this compound lacked clinically meaningful effects on lung function or inflammation markers, unlike its success in reducing allergen-induced FEV1 decline in asthma. This discrepancy may stem from differences in disease pathophysiology (e.g., neutrophilic vs. eosinophilic inflammation) or trial design (e.g., dosing duration, endpoints). Further studies should stratify COPD subtypes and explore biomarkers like sputum IL-8 .
Q. How can population PK/PD modeling improve this compound dose prediction?
Develop a sequential model integrating IV, oral, and inhaled PK data. Include parallel absorption compartments for lung regions and validate using clinical datasets (e.g., tmax, AUC). Incorporate covariates like lung deposited dose and device efficiency to predict exposure-response relationships .
Q. What strategies mitigate selection bias in this compound clinical trials?
Use adaptive trial designs with pre-specified subgroup analyses (e.g., by inflammatory phenotype). Ensure blinding rigor and validate endpoints (e.g., FEV1, sputum biomarkers) against placebo effects. Transparently report exclusion criteria and attrition rates .
Q. How is this compound's tissue retention quantified, and what are its implications for dosing?
Fu,tissue is measured via equilibrium dialysis of lung homogenates. High retention (>80%) suggests prolonged local action but limited systemic exposure. For translational studies, adjust dosing intervals based on tissue-to-plasma partition coefficients derived from rat IPL models .
Q. What comparative methodologies assess this compound's therapeutic ratio against existing GR agonists?
Conduct head-to-head trials with budesonide, matching doses for lung deposition. Evaluate efficacy (FEV1 improvement) and safety (HPA axis suppression via cortisol/DSHEA levels). Use in vitro assays (e.g., GR nuclear translocation) to quantify dissociation between anti-inflammatory and metabolic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
